Configurational Purity Superiority of the Cuprate Route over Hydroboration of 1‑Iodoalkynes
The lithium di(Z‑hexenyl)cuprate methodology (Org. Synth. 1984) produces (Z)-1‑iodo‑1‑hexene with a configurational purity of >99% as determined by GC analysis [1]. The authors explicitly state that this method 'affords a product of higher configurational purity' than the conventional hydroboration of 1‑iodo‑1‑alkynes, which is the standard alternative for preparing Z‑1‑iodoalkenes [1]. Although an exact numerical purity for the hydroboration route is not provided in the same source, the comparative claim establishes the cuprate-derived product as the benchmark for configurational integrity.
| Evidence Dimension | Configurational purity (Z‑isomer content) |
|---|---|
| Target Compound Data | >99% (GC, 3% OV 101 column, Chromosorb G, injection 175 °C, ramp 100 °C in 5 min, then 5 °C/min) |
| Comparator Or Baseline | Z‑1‑iodo‑1‑alkenes prepared by hydroboration of 1‑iodo‑1‑alkynes (exact purity not quantified in the source; qualitatively lower) |
| Quantified Difference | Qualitative superiority; described as 'higher configurational purity' |
| Conditions | GC analysis on 3% OV 101 packed column; synthesis yield 65–75%, bp 47 °C/15 mmHg. |
Why This Matters
For procurement, >99% configurational purity ensures that downstream stereospecific reactions are not compromised by even small amounts of the (E)-isomer, which would produce undesired diastereomeric products.
- [1] A. Alexakis, G. Cahiez, J. F. Normant, Org. Synth. 1984, 62, 1; Coll. Vol. 7, 1990, 290. View Source
